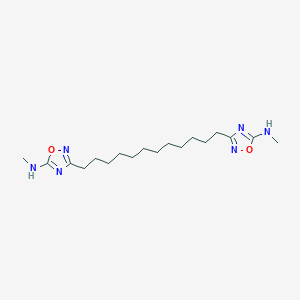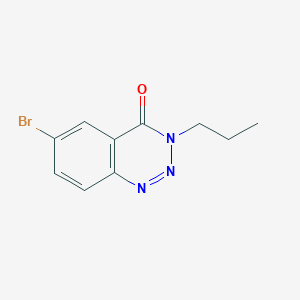
4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a benzylidene group at the 4-position and chlorine atoms at the 6 and 8 positions on the benzothiazine ring. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine typically involves the cyclization of 2-thioformylaminodiphenylacetylene. This process can be achieved through the Sonogashira coupling of (2-iodophenyl)formamide with phenylacetylene, followed by thionation using P4S10 in boiling tetrahydrofuran (THF). The resulting 2-thioformylaminodiphenylacetylene undergoes cyclization to form the desired benzothiazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms at the 6 and 8 positions can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound exhibits antibacterial, antifungal, and anticancer activities, which are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine involves its interaction with biological targets through hydrogen bonding and π–π interactions. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the presence of chlorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but lack the benzylidene group and chlorine substitutions.
2-Amino-4H-3,1-benzoxazin-4-ones: These compounds have an oxygen atom in place of sulfur and exhibit different biological activities.
Uniqueness
4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine is unique due to the presence of the benzylidene group and chlorine atoms, which confer distinct chemical and biological properties. These structural features enhance its potential as a therapeutic agent and make it a valuable compound for further research .
Properties
CAS No. |
647025-78-3 |
|---|---|
Molecular Formula |
C15H9Cl2NS |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
4-benzylidene-6,8-dichloro-3,1-benzothiazine |
InChI |
InChI=1S/C15H9Cl2NS/c16-11-7-12-14(6-10-4-2-1-3-5-10)19-9-18-15(12)13(17)8-11/h1-9H |
InChI Key |
SRRDWCVFMHZALO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)Cl)Cl)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


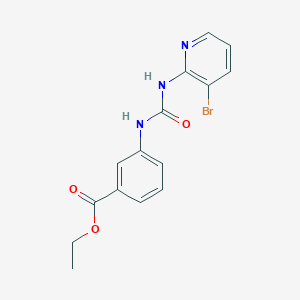
![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)
![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)

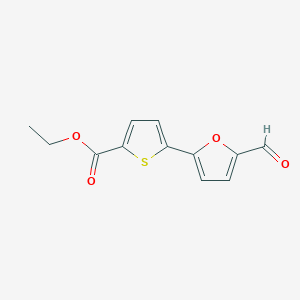
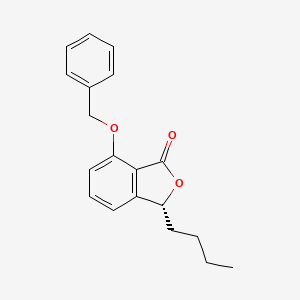
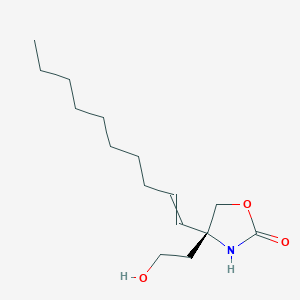
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
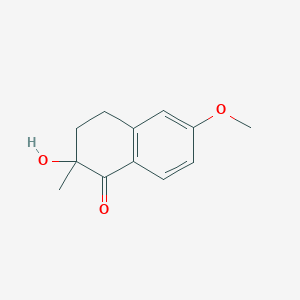
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)
